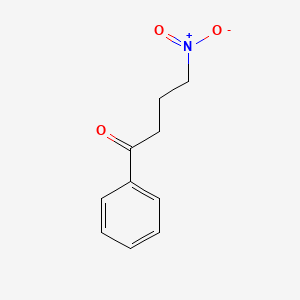

4-Nitro-1-phenylbutan-1-one

Descripción

Chemical Structure and Properties 4-Nitro-1-phenylbutan-1-one (CAS 58518-86-8) is a nitro-substituted aromatic ketone with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol . Its structure features a phenyl group at position 1 and a nitro group at position 4 of the butanone backbone. This compound is characterized by its electron-withdrawing nitro group, which significantly influences its reactivity in organic transformations such as asymmetric catalysis and tandem reactions .

Synthesis and Characterization

The compound is frequently employed as a substrate in stereoselective reactions. For example, it participates in asymmetric Michael additions when reacted with nitromethane under chiral catalysis (e.g., catalyst Q4), yielding enantiomerically enriched products like (−)-3a–3i . Characterization methods include:

- ¹H-NMR and ¹³C-NMR: Used to confirm regiochemistry and purity.

- IR Spectroscopy: Key peaks include C=O stretching (~1700 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .

- HPLC: Employed for enantiomeric excess determination in chiral derivatives .

Applications

this compound is pivotal in synthesizing pharmacologically relevant intermediates, such as quinazoline derivatives, and in tandem reactions like the aza-Henry/semi-ketalization cascade, achieving high yields (up to 45.7%) and moderate stereoselectivity .

Propiedades

Número CAS |

58518-86-8 |

|---|---|

Fórmula molecular |

C10H11NO3 |

Peso molecular |

193.20 g/mol |

Nombre IUPAC |

4-nitro-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H11NO3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

Clave InChI |

USMFLYCTUQIODV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)CCC[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Nitro-1-phenylbutan-1-one can be synthesized through a sequential Michael addition/retro-Claisen condensation reaction. This method involves the reaction of 1,3-diarylpropan-1,3-diones with nitrostyrenes under mild, transition-metal-free conditions using DBU as a catalyst and ethanol as a reagent and solvent . The reaction proceeds efficiently, yielding the desired product in good to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

4-Nitro-1-phenylbutan-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 4-Amino-1-phenylbutan-1-one.

Substitution: Various substituted phenylbutanones depending on the nucleophile used.

Oxidation: 4-Nitrobenzoic acid.

Aplicaciones Científicas De Investigación

4-Nitro-1-phenylbutan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Nitro-1-phenylbutan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can also form hydrogen bonds with biological molecules, affecting their function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 4-nitro-1-phenylbutan-1-one and structurally related compounds:

Structural and Reactivity Analysis

Applications: Fluorinated ketones are often used in pharmaceuticals and agrochemicals due to fluorine’s metabolic stability .

Key Differences

- Electronic Effects : The nitro group in this compound creates a stronger electron-withdrawing effect compared to fluorine, directing reactivity toward nucleophilic additions (e.g., Michael acceptors) .

- Molecular Weight : The dinitro derivative (314.30 g/mol) has a higher molecular weight, likely reducing volatility compared to the parent compound (193.20 g/mol) .

Research Findings and Implications

- Catalytic Efficiency : Chiral catalyst Q4 achieves moderate enantiomeric excess (e.g., [α]D = −62.4 for (−)-3a) in reactions with this compound, highlighting its role in asymmetric synthesis .

- Reaction Scope : The nitro group’s electron-withdrawing nature facilitates nucleophilic attacks, as seen in aza-Henry reactions with N-(benzothiazol-2-yl)imines .

- Limitations : Compounds like 4-nitro-3-(3-nitrophenyl)-1-phenylbutan-1-one may face challenges in purification due to increased polarity from multiple nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.